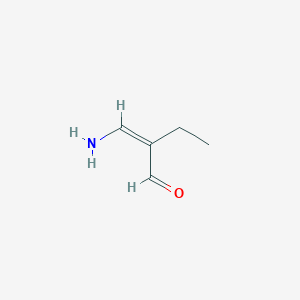

3-Amino-2-ethylacrolein

Description

Contextual Significance of α,β-Unsaturated Aldehydes in Organic Synthesis

α,β-Unsaturated aldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for the construction of complex molecules. mdpi.com Their conjugated system, consisting of a C=C double bond and a carbonyl group, allows for a variety of reactions. wikipedia.org The electrophilic nature of both the carbonyl carbon and the β-carbon makes them susceptible to nucleophilic attack. libretexts.orglibretexts.org This dual reactivity enables them to participate in both 1,2-additions (at the carbonyl carbon) and 1,4-conjugate additions (at the β-carbon). libretexts.orglibretexts.org This class of compounds is utilized in numerous named reactions, including the Michael addition and the Diels-Alder reaction, highlighting their importance in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org

The Role of β-Amino Functionalities in Chemical Reactivity and Synthetic Utility

The introduction of a β-amino group to an α,β-unsaturated carbonyl system significantly modulates its electronic properties and reactivity. The nitrogen atom's lone pair of electrons can donate into the conjugated system, a phenomenon known as vinylogy. This electron donation increases the electron density at the β-carbon and the carbonyl oxygen, influencing the regioselectivity of nucleophilic attacks.

This class of compounds, often referred to as enaminals or enaminones, are valuable intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. psu.edursc.org The presence of the amino group also allows for further functionalization, expanding their synthetic utility. For instance, they can be transformed into β-amino acids or serve as precursors for various cyclic structures. psu.edu

Structural Classification and General Properties of β-Amino-α,β-Unsaturated Carbonyls

β-Amino-α,β-unsaturated carbonyls can be classified based on the substitution pattern of the amino group (primary, secondary, or tertiary) and the nature of the carbonyl group (aldehyde, ketone, ester, or amide). These structural variations influence their stability and reactivity. For example, β-amino-α,β-unsaturated esters are generally stable and can often be stored at room temperature for extended periods. psu.edu

The general properties of these compounds are dictated by the interplay between the electron-withdrawing carbonyl group and the electron-donating amino group through the conjugated π-system. This push-pull electronic effect leads to a polarized molecule with distinct reactive sites.

| Property | Description |

| Structure | Contains a carbonyl group conjugated with a C=C double bond, with an amino group at the β-position. |

| Reactivity | Acts as a versatile intermediate in organic synthesis. The amino group modulates the electrophilicity of the conjugated system. |

| Stability | Varies with substitution. Many are stable enough for isolation and storage. psu.edu |

| Applications | Key building blocks for nitrogen-containing compounds, including heterocycles and β-amino acids. psu.edursc.org |

Overview of Research Trajectories for 3-Amino-2-ethylacrolein and Related Structures

Research on this compound and its analogs has primarily focused on their synthesis and application as precursors to more complex molecules. For instance, the related compound 3-amino-2-methylpropenal has been used in the synthesis of 2,3,5-trimethylpyridine (B1346980). researchgate.net The synthesis of β-amino-α,β-unsaturated carbonyl compounds, in general, has been an active area of research, with various methods developed to improve efficiency and functional group tolerance. psu.edursc.orgacs.org These methods often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amines. psu.eduacs.org The development of catalytic and environmentally friendly synthetic protocols continues to be a significant research goal. psu.eduorganic-chemistry.org

Properties

IUPAC Name |

2-(aminomethylidene)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5(3-6)4-7/h3-4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAPFSLIJDJZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CN)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-82-3 | |

| Record name | 2-(Aminomethylene)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30989-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 Amino 2 Ethylacrolein and Analogs

Direct Synthetic Routes to 3-Amino-2-ethylacrolein

Direct synthetic routes to this compound offer the most straightforward approaches to this target molecule. These methods typically involve the introduction of a nitrogen-containing functional group to a 2-ethylacrolein-based precursor.

The direct functionalization of 2-ethylacrolein (B1207793) precursors represents a primary strategy for the synthesis of this compound. One of the most common methods for synthesizing β-amino-α,β-unsaturated aldehydes is through the aminolysis of a suitable leaving group at the β-position of the α,β-unsaturated aldehyde. This often involves the initial synthesis of a β-halo- or β-alkoxy-α,β-unsaturated aldehyde, which can then be displaced by an amine.

Another prominent method is the Vilsmeier-Haack reaction, which can be used to formylate activated methylene (B1212753) groups, followed by the introduction of an amino group. For instance, propanal can undergo a Vilsmeier-Haack reaction to yield 2-chloro-3-hydroxy-2-butenal, which upon treatment with a secondary amine like morpholine, can produce the corresponding 3-amino-2-substituted acrolein. A similar strategy could be envisioned for the synthesis of this compound starting from butanal.

Drawing parallels from the synthesis of 3-amino-2-alkenoates, condensation reactions between a suitable three-carbon aldehyde equivalent and a primary amine source are a viable route. In a related synthesis, β-amino-α,β-unsaturated ketones and esters are often prepared by the condensation of β-dicarbonyl compounds with primary amines. For the synthesis of this compound, this would likely involve the reaction of a 2-ethyl-3-oxo-propanal equivalent with a primary amine.

A more direct approach involves the reaction of α,β-unsaturated aldehydes with primary amines, often in the presence of a catalyst, to facilitate a Michael addition followed by tautomerization to the more stable enamine. However, the direct addition of primary amines to α,β-unsaturated aldehydes can sometimes lead to polymerization or other side reactions, necessitating careful control of reaction conditions.

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like β-amino aldehyde derivatives. These reactions combine three or more starting materials in a single reaction vessel to form the final product, which incorporates portions of all the initial reactants.

For the synthesis of β-amino-α,β-unsaturated aldehydes, a potential MCR could involve the reaction of an aldehyde, an amine, and a source of the formyl group. While specific MCRs for this compound are not widely reported, analogous reactions for similar structures suggest the feasibility of this approach. For example, the reaction of an enolizable ketone, an amine, and a formylating agent can yield β-amino-α,β-unsaturated ketones.

Stereoselective and Asymmetric Synthesis

The presence of a stereocenter at the α-position in certain analogs and the potential for E/Z isomerism around the double bond make stereoselective and asymmetric synthesis crucial for accessing specific isomers of this compound and its derivatives.

Diastereoselective methods aim to control the formation of one diastereomer over another. In the context of β-amino-α,β-unsaturated systems, this often relates to controlling the geometry of the double bond (E vs. Z). The stereochemical outcome of the condensation reactions mentioned in section 2.1.2 can be influenced by the nature of the reactants, solvents, and catalysts used. For instance, the intramolecular hydrogen bonding in the enamine product can favor the formation of the Z-isomer.

Furthermore, when the amine or the aldehyde precursor contains a chiral center, diastereoselective induction can lead to the preferential formation of one diastereomer of the final product.

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules. In the context of this compound analogs, this would be particularly relevant if a substituent on the nitrogen or at the α-position introduces chirality. Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of β-amino carbonyl compounds.

For example, proline and its derivatives have been successfully employed as catalysts in the asymmetric Michael addition of amines to α,β-unsaturated aldehydes and ketones, leading to the formation of chiral β-amino carbonyl compounds with high enantioselectivity. This approach could be adapted for the synthesis of chiral analogs of this compound.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (S)-Proline | α,β-Unsaturated Aldehyde | Chiral β-Amino Aldehyde | Up to 99% | 70-95% | |

| Chiral Diamine | α,β-Unsaturated Ketone | Chiral β-Amino Ketone | Up to 98% | 85-99% | |

| Chiral Phosphoric Acid | α,β-Unsaturated Aldehyde | Chiral β-Amino Aldehyde | Up to 96% | 60-88% |

Table 1: Examples of Enantioselective Catalysis in the Synthesis of β-Amino Carbonyl Compounds

Chiral Auxiliary-Mediated Strategies in Analogous Syntheses

The asymmetric synthesis of chiral molecules, including analogs of this compound, heavily relies on the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comyork.ac.uk This strategy involves a three-step process: attachment of the auxiliary, the diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.comresearchgate.net The effectiveness of an auxiliary hinges on its ability to be readily available, provide a strong bias for diastereoface selection, and be easily removed under mild conditions without causing racemization. researchgate.net

Several classes of chiral auxiliaries have become indispensable tools in asymmetric synthesis. nih.gov Evans' oxazolidinones are widely utilized for stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgnumberanalytics.comresearchgate.net Other prominent examples include Oppolzer's camphorsultam, Myers' pseudoephedrine, and the Schöllkopf auxiliary, which are effective in controlling stereochemistry in alkylation and other C-C bond-forming reactions. wikipedia.orgnumberanalytics.combiosynth.com The steric hindrance and rigid conformational structure of the attached auxiliary effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less hindered face, thus inducing high diastereoselectivity. numberanalytics.combiosynth.com

For the synthesis of chiral β-amino carbonyl compounds, analogous to precursors of chiral this compound, these auxiliaries can be attached to a carboxylic acid derivative, which is then subjected to a diastereoselective reaction such as alkylation or an aldol condensation. researchgate.net The successful application of these auxiliaries in the synthesis of complex natural products demonstrates their power in controlling the absolute stereochemistry of multiple stereocenters. wikipedia.org

Table 1: Overview of Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Origin/Type | Key Applications | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions, alkylations, acylations | wikipedia.orgnumberanalytics.comresearchgate.net |

| Oppolzer's Camphorsultam | Terpene-derived (Camphor) | Asymmetric alkylations, aldol reactions, Diels-Alder reactions | wikipedia.orgnumberanalytics.com |

| Myers' Pseudoephedrine | Alkaloid-derived | Asymmetric alkylation of α-amino acids | wikipedia.orgnumberanalytics.com |

| Schöllkopf Auxiliaries | Diketopiperazines from amino acids | Asymmetric synthesis of α-amino acids via enolate alkylation | biosynth.com |

| trans-2-Phenylcyclohexanol | Synthetic | Asymmetric ene reactions | wikipedia.org |

Green Chemistry Principles and Sustainable Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. imist.maskpharmteco.comscispace.com These principles advocate for methodologies that maximize the incorporation of all reactant materials into the final product (atom economy), utilize safer solvents and reagents, and minimize energy requirements by conducting reactions at ambient temperature and pressure where possible. skpharmteco.comscispace.comacs.org The adoption of green chemistry is crucial for developing sustainable manufacturing processes for fine chemicals like this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

A key strategy in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. skpharmteco.com For the synthesis of enamines, which are key intermediates for 3-aminoacroleins, several solvent-free and environmentally benign methods have been developed. These reactions can proceed smoothly at room temperature, often with excellent yields. core.ac.uk

One approach involves performing the reaction between a β-dicarbonyl compound and an amine under solvent-free conditions using a catalytic amount of iodine, which is an inexpensive and environmentally friendly catalyst. core.ac.uk Other methods utilize catalytic amounts of mild acids like acetic acid under ultrasound irradiation without any solvent. organic-chemistry.org Catalyst-free, three-component procedures for synthesizing related heterocyclic systems have also been developed under solvent-free conditions, where the only byproduct is water, highlighting a high degree of atom economy. rsc.org In some cases, reactions can be performed in the absence of transition-metal catalysts, using simple bases or even proceeding without any catalyst at all. organic-chemistry.org When a solvent is necessary, greener alternatives like water or glycerol (B35011) are preferred. rsc.org

Table 2: Comparison of Green Synthetic Conditions for Enamine Formation

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iodine Catalysis | Catalytic I₂; solvent-free, room temperature | Mild, efficient, inexpensive and low-toxicity catalyst | core.ac.uk |

| Ultrasound Irradiation | 0.1 eq. Acetic Acid; solvent-free, ultrasound | Inexpensive and benign catalyst, good yields | organic-chemistry.org |

| Catalyst-Free Tandem Reaction | Solvent-free, heat | High atom economy (water is the only byproduct), avoids column chromatography | rsc.org |

| Base-Mediated Hydroamidation | Basic conditions; transition-metal-free | Excellent regio- and stereoselectivity for specific substrates | organic-chemistry.org |

Microwave-Assisted Synthesis of Nitrogenous Compounds (e.g., related heterocyclic systems)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, aligning with green chemistry's goal of energy efficiency. scispace.comrsc.org Compared to conventional heating, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and higher product purity. rsc.orgnih.gov This technology has been successfully applied to the synthesis of a wide variety of nitrogen-containing heterocycles, which can be formed from enamine-type precursors. rsc.orgmdpi.comcem.com

For instance, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines showed a significant improvement in yield when using microwave irradiation compared to conventional heating (e.g., from 23% to 86% for one derivative). mdpi.com Similarly, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one required 10 hours using conventional reflux to achieve a 79% yield, whereas microwave irradiation produced an 87% yield in just 5 minutes. uin-malang.ac.id These examples underscore the efficiency of MAOS in producing valuable nitrogenous compounds, including those structurally related to or derived from this compound. acs.orgnih.gov

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

| Compound Synthesized | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional (Reflux) | 10 hours | 79% | uin-malang.ac.id |

| Microwave (800W) | 5 minutes | 87% | ||

| 1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | Conventional | Not specified | 23% | mdpi.com |

| Microwave | Not specified | 86% | ||

| Substituted Furan Ethers | Conventional | 5 hours | 43% | cem.com |

| Microwave | 5 minutes | 88% |

Biocatalytic Pathways for Amino-Functionalized Molecules (e.g., multi-enzyme biosynthesis of amino acetophenones)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific, efficient, and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.netmt.com Enzymes operate under mild conditions, are highly chemo-, regio-, and enantiospecific, and reduce the need for toxic metal catalysts and harsh reagents. mt.com The development of biocatalytic pathways for producing amino-functionalized molecules is a rapidly growing field. nih.goveuropa.eu

A prime example is the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone (B1666503) (3AHAP), a molecule with structural similarities to potential precursors of this compound. nih.govchemistryviews.org A three-enzyme cascade was developed to produce 3AHAP from m-nitroacetophenone (3NAP). chemistryviews.orgresearchgate.net The process involves:

Reaction 1 : The enzyme nitrobenzene (B124822) nitroreductase (nbzA) reduces the nitro group of the starting material to a hydroxylamino group, consuming the cofactor NADPH. researchgate.net

Reaction 2 : Hydroxylaminobenzene mutase (habA) catalyzes the rearrangement of the intermediate to form the final 3AHAP product. researchgate.net

Reaction 3 : To make the process cost-effective, a cofactor regeneration system is employed. Glucose dehydrogenase (GDH) oxidizes glucose to gluconolactone, which simultaneously regenerates the consumed NADPH. chemistryviews.orgresearchgate.net

Through optimization, including adjusting enzyme molar ratios and using site-directed mutagenesis to improve enzyme activity, researchers significantly increased the yield of 3AHAP from 75 mg/L to 580 mg/L in 5 hours. nih.govchemistryviews.org Other biocatalytic systems, such as those employing transaminases and lyases, are also being developed for the asymmetric synthesis of a wide range of chiral amines and amino acids from simple precursors. nih.govacs.orgnih.gov

Table 4: Multi-Enzyme Cascade for 3-Amino-2-Hydroxy Acetophenone (3AHAP) Synthesis

| Enzyme | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| Nitrobenzene nitroreductase (nbzA) | Reduction of nitro group | m-nitroacetophenone (3NAP) | 3-hydroxy amino acetophenone | nih.govchemistryviews.orgresearchgate.net |

| Hydroxylaminobenzene mutase (habA) | Rearrangement | 3-hydroxy amino acetophenone | 3-amino-2-hydroxy acetophenone (3AHAP) | nih.govchemistryviews.orgresearchgate.net |

| Glucose dehydrogenase (GDH) | Cofactor regeneration | Glucose, NADP+ | Gluconolactone, NADPH | chemistryviews.orgresearchgate.net |

Reactivity Profiles and Mechanistic Investigations of 3 Amino 2 Ethylacrolein

Chemical Reactivity of the Enamine-Carbonyl System

The electronic properties of 3-amino-2-ethylacrolein are characterized by a push-pull system, where the electron-donating amino group modulates the reactivity of the conjugated aldehyde. This interaction gives rise to distinct nucleophilic and electrophilic centers within the molecule.

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. More significantly, the conjugation of this lone pair with the carbon-carbon double bond forms an enamine system. This delocalization of electrons increases the electron density at the β-carbon, making it a soft nucleophilic center. Enamines are well-established as potent nucleophiles in various carbon-carbon bond-forming reactions. kyushu-u.ac.jplibretexts.org Their reactivity is analogous to that of enolates, but they are often easier to prepare and handle due to their formation under neutral or mildly acidic conditions. libretexts.org

The nucleophilicity of the enamine moiety in this compound allows it to react with a wide range of electrophiles. This includes alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds in Michael-type additions. kyushu-u.ac.jplibretexts.org The reaction with acyl halides, for instance, can lead to the formation of 1,3-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. libretexts.org

| Reaction Type | Electrophile | Resulting Product (after hydrolysis) |

| Alkylation | Alkyl Halide | α-Alkylated Aldehyde |

| Acylation | Acyl Halide | 1,3-Dicarbonyl Compound |

| Michael Addition | α,β-Unsaturated Ketone/Ester | 1,5-Dicarbonyl Compound |

Despite the electron-donating nature of the amino group, the aldehyde functionality in this compound retains its electrophilic character. The carbonyl carbon is susceptible to attack by strong nucleophiles. Furthermore, the conjugated system allows for 1,4-conjugate addition, where nucleophiles can attack the β-carbon, a reaction characteristic of α,β-unsaturated carbonyl compounds. The presence of the amino group, however, deactivates the conjugated system towards nucleophilic attack compared to its counterpart, 2-ethylacrolein (B1207793).

The aldehyde group can undergo typical carbonyl reactions, such as condensation with active methylene (B1212753) compounds. The electrophilicity of the system is crucial for its participation in certain cycloaddition and annulation reactions.

Cycloaddition Reactions

The conjugated double bond system in this compound allows it to participate in various cycloaddition reactions, acting as either the diene or the dienophile component, or reacting with 1,3-dipoles.

While specific studies on this compound as a diene or dienophile in Diels-Alder reactions are not extensively documented, the reactivity of the closely related 2-ethylacrolein provides valuable insights. 2-Ethylacrolein is known to act as a dienophile in Diels-Alder reactions with various dienes. For instance, it reacts with cyclopentadiene (B3395910) in the presence of a chiral Lewis acid catalyst to form a bicyclic adduct. sigmaaldrich.com The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. wikipedia.orgsigmaaldrich.comiitk.ac.in

As a diene, the enamine part of this compound could potentially react with electron-deficient dienophiles. The electron-rich nature of the enamine system would be expected to enhance its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, in inverse-electron-demand Diels-Alder reactions, the electron-donating amino group would decrease the reactivity of the diene component.

The related compound, 2-amino-3-alkylpropenal, is noted to be an excellent dienophile in Diels-Alder reactions, leading to the synthesis of bioactive natural compounds. mdpi.com

| Reactant Type | Example Reactant for 2-Ethylacrolein | Reaction Type |

| Dienophile | Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) sigmaaldrich.com |

| Diene | 1-Amino-3-siloxydiene | [4+2] Cycloaddition (Diels-Alder) |

The carbon-carbon double bond of the enamine system in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole to a π-system, leading to the formation of five-membered heterocyclic rings. organic-chemistry.org

A variety of 1,3-dipoles could potentially react with this compound. Nitrilimines, for example, are known to react with electron-rich alkenes in 1,3-dipolar cycloadditions to form pyrazoline derivatives. alaqsa.edu.ps Other suitable 1,3-dipoles include azides, nitrile oxides, and diazoalkanes. The regioselectivity of these cycloadditions would be influenced by the electronic and steric effects of the ethyl and amino substituents.

Condensation and Annulation Reactions

The dual nucleophilic and electrophilic nature of this compound makes it an excellent substrate for condensation and annulation reactions, which are key strategies for the synthesis of various carbocyclic and heterocyclic ring systems. Enaminals, the class of compounds to which this compound belongs, are known to undergo self-condensation or react with other bifunctional reagents to yield a diverse array of products. researchgate.net

Condensation reactions are fundamental in organic synthesis, often involving the combination of two molecules with the elimination of a small molecule like water. libretexts.orgebsco.com For instance, the reaction of enaminals with active methylene compounds can lead to the formation of substituted pyridines. researchgate.net Annulation reactions, which involve the formation of a new ring onto an existing one, can also be initiated by the reactive functionalities present in this compound.

The reaction of 2-ethylacrolein with 2-chloro-3-oxo-succinic acid diethyl ester using ammonium (B1175870) acetate (B1210297) as a catalyst to synthesize diethyl 5-ethyl-2,3-pyridinedicarboxylate demonstrates the utility of this structural motif in constructing heterocyclic systems. sigmaaldrich.com It is plausible that this compound could undergo similar transformations, potentially with enhanced reactivity or different regioselectivity due to the amino group.

Heterocyclic Ring Formation (e.g., pyridine (B92270) synthesis from 3-amino-2-methylpropenal)

While specific literature on the use of this compound in pyridine synthesis is not extensively documented, its structure is analogous to other 3-aminoacrolein derivatives that are well-known precursors for pyridine rings. These syntheses generally involve a condensation reaction between the 3-aminoacrolein derivative and a compound containing an active methylene group, such as a ketone, followed by cyclization and aromatization.

For instance, the synthesis of 2,3,5-trimethylpyridine (B1346980) has been achieved from its structural analog, 3-amino-2-methylpropenal, and methylethylketone. researchgate.net This reaction proceeds via a condensation mechanism, often catalyzed by acid. researchgate.net By analogy, this compound could be expected to react with ketones in the presence of an acid or base catalyst to yield substituted pyridines. The general approach, based on established methods like the Chichibabin pyridine synthesis, would involve the condensation of the aldehyde with a ketone, followed by cyclization with ammonia (B1221849) (which can be formed in situ or added). wikipedia.org

A hypothetical reaction to form a substituted pyridine is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Expected Product Class |

| This compound | Acetone | Acid or Base | Polysubstituted Pyridine |

| This compound | Methylethylketone | Acid or Base | Polysubstituted Pyridine |

The reaction mechanism typically involves an initial aldol-type condensation, followed by Michael addition and subsequent cyclization and dehydration to achieve the aromatic pyridine ring.

Imine and Schiff Base Formation with Carbonyl Compounds

The primary amine group in this compound can readily react with external aldehydes or ketones to form imines, also known as Schiff bases. This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral intermediate called a carbinolamine.

Protonation of the hydroxyl group of the carbinolamine under acidic conditions to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product. libretexts.org

This process is reversible and typically catalyzed by acid. Given that this compound itself contains an aldehyde, it has the potential to undergo self-condensation or polymerization under certain conditions.

Mechanistic Elucidation of Key Transformations

Proton Transfer and Tautomerization Processes (e.g., in 3-amino-2-alkenoate formation)

This compound exists in equilibrium with its tautomeric forms. Tautomerism is a critical aspect of its structure and reactivity. The primary forms are the enamine-aldehyde and the imine-enol tautomers, which can interconvert through proton transfer.

Theoretical studies on the parent compound, β-aminoacrolein, and related derivatives show that the enaminic tautomer is generally more stable than the iminic form due to the formation of a resonance-assisted hydrogen bond (RAHB) in a six-membered ring. researchgate.netacademie-sciences.fr This delocalized π-system involves the lone pair on the nitrogen, the C=C double bond, and the C=O group.

| Tautomer Name | Structural Features |

| Enamine-Aldehyde | (Z)-2-(aminomethylidene)butanal. The most stable form, stabilized by an intramolecular hydrogen bond and π-conjugation. |

| Imine-Enol | (E)-2-ethyl-3-iminoprop-1-en-1-ol. Less stable tautomer resulting from a 1,5-proton shift. |

The equilibrium between these forms is sensitive to solvent polarity and substitution patterns. academie-sciences.fr This tautomerism is crucial as each form can exhibit distinct reactivity.

Radical-Mediated Reaction Pathways (e.g., in amino alcohol synthesis)

Catalytic Cycles and Intermediate Species Identification

Catalysis is key to controlling the transformations of multifunctional molecules like this compound. In acid-catalyzed reactions, such as the pyridine synthesis mentioned earlier researchgate.net, the catalytic cycle involves several key intermediates.

Protonation: The cycle begins with the protonation of the carbonyl oxygen of the aldehyde, which activates it towards nucleophilic attack.

Nucleophilic Attack: A nucleophile (e.g., the enol form of a ketone) attacks the activated carbonyl.

Condensation/Dehydration: A series of proton transfers and water elimination steps occur.

Cyclization: The amine group of a second molecule of this compound or an ammonia equivalent attacks an electrophilic center in the intermediate, leading to the formation of a dihydropyridine (B1217469) ring.

Aromatization: The catalyst is regenerated upon elimination of a proton, and the dihydropyridine intermediate oxidizes (or disproportionates) to the final aromatic pyridine product.

Key intermediates in these cycles include protonated carbonyls, enols, iminium ions, and dihydropyridines. Their identification would typically be pursued through spectroscopic methods (NMR, MS) on quenched reaction mixtures or via computational modeling.

Functional Group Interconversions and Derivatizations

The multiple functional groups in this compound allow for a wide range of derivatizations.

| Functional Group | Reaction Type | Reagents | Product Type |

| Aldehyde | Oxidation | Ag₂O, Tollens' reagent | α,β-Unsaturated Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Allylic Amino Alcohol |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | 1,3-Butadiene Derivative |

| Amine | Acylation | Acyl chlorides, Anhydrides | N-Acyl Derivative (Amide) |

| Amine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Alkene | Hydrogenation | H₂, Pd/C | 3-Amino-2-ethylpropanal |

| Alkene | Diels-Alder Reaction | Dienophiles (e.g., Maleimides) | Cycloadduct (Bicyclic Amine) |

| Conjugated System | Michael Addition | Nucleophiles (e.g., Grignards, Gilman reagents) | β-Substituted Amino Aldehyde |

The parent compound, 2-ethylacrolein, is known to participate in [4+2] cycloaddition (Diels-Alder) reactions, serving as the dienophile. nih.govacs.org The presence of the amino group in this compound modifies the electronic properties of the diene system, potentially altering its reactivity and selectivity in such cycloadditions.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Building Block in Total Synthesis

The strategic placement of functional groups in 3-amino-2-ethylacrolein makes it a valuable synthon for the total synthesis of intricate molecules, including bioactive natural products and key structural motifs for pharmaceuticals.

While direct applications of this compound in the total synthesis of Aspidosperma alkaloids are not extensively documented, closely related aldehyde synthons, such as 2-ethylacrolein (B1207793), have been pivotal in constructing the core structures of these complex natural products. Strategies often involve highly stereoselective [4+2] cycloaddition reactions where the substituted acrolein acts as the dienophile. The resulting adducts efficiently establish the hexahydroquinoline DE ring system characteristic of this alkaloid family. The enamine functionality in this compound offers an alternative handle for reactivity, potentially participating in different types of annulation or cyclization strategies to access similar complex frameworks.

The synthesis of scaffolds for pharmaceutical development is a critical area where precursors like this compound are highly valuable.

β-Amino Acid Derivatives: These motifs are integral to numerous natural products, peptides, and drugs, prized for their ability to confer improved metabolic stability and unique structural properties. nih.gov The enaminone structure of this compound can be seen as a masked β-amino aldehyde. Through oxidation of the aldehyde followed by reduction of the double bond, or through conjugate addition-type reactions, it can be converted into β-amino acid derivatives. Common synthetic routes to β-amino acids include conjugate addition of amines to Michael acceptors and hydrogenation of β-aminoacrylates.

Amino Alcohols: Vicinal amino alcohols are another privileged scaffold in medicinal chemistry. The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding a γ-amino alcohol. This transformation provides access to a class of compounds with significant potential in drug design and as chiral ligands in asymmetric synthesis.

Heterocyclic Chemistry and Ring System Formation

Enaminones are well-established precursors for the synthesis of a diverse range of nitrogen-containing heterocycles. researchgate.net The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (carbonyl group and β-carbon) centers, allows it to participate in various cyclization and annulation reactions.

The enaminone core is a powerful tool for constructing five- and six-membered aromatic heterocycles.

Pyrroles: Substituted pyrroles can be synthesized from enaminones through various methods, such as reactions with α-haloketones (a variation of the Hantzsch synthesis) or via [3+2] cycloaddition reactions with reagents like tosylmethyl isocyanide (TosMIC). nih.gov For instance, the reaction of enaminones with malononitrile (B47326) under specific conditions can lead to polyfunctionalized pyrroles. mdpi.com

Pyridines: The synthesis of substituted pyridines often utilizes [3+3] annulation strategies where the enaminone provides a three-atom fragment. Reactions of enaminones with reagents like oxime acetates, catalyzed by inexpensive metals such as iron, provide an operationally simple route to multi-substituted pyridines. researchgate.net Furthermore, domino reactions involving enaminones and aldehydes, promoted by an acid catalyst, can construct fully substituted pyridine (B92270) rings through the cascade formation of two C-C bonds and one C-N bond. acs.org

| Precursors | Reagent/Catalyst | Product Type | Reference |

| Enaminone, Oxime Acetate (B1210297) | Iron Catalyst | Substituted Pyridine | researchgate.net |

| Enaminone, Aldehyde | TfOH | Fully Substituted Pyridine | acs.org |

| Enaminone, Alkynes | Copper Catalyst | Substituted Pyridone | thieme-connect.com |

| β-Enamine Carbonyl | Rongalite | Tetrasubstituted Pyridine | mdpi.com |

| Acylethynylpyrrole, Malononitrile | KOH/MeCN | 2-Aryl-pyrrole | mdpi.com |

The reactivity of enaminones extends to the formation of more complex, fused heterocyclic systems.

Quinazolinones: These fused heterocycles are prevalent in medicinal chemistry. Synthetic routes to quinazolinones can involve the deaminative coupling reaction of 2-aminobenzamides with amines, a transformation where an enaminone could serve as a synthetic equivalent or precursor. nih.gov More direct methods include electrochemically induced three-component cyclizations using starting materials that can generate an enaminone-like intermediate in situ. acs.org

Thiadiazoles: While direct synthesis from enaminones is less common, the functional groups of this compound allow for its conversion into intermediates suitable for thiadiazole synthesis. For example, reaction with thiosemicarbazide (B42300) would yield a thiosemicarbazone, a common precursor that can undergo oxidative cyclization to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mjcce.org.mk The synthesis of 1,3,4-thiadiazoles often involves the cyclodehydration of carboxylic acids with thiosemicarbazide. mdpi.com

The versatility of the enaminone building block facilitates the synthesis of numerous other nitrogen heterocycles. nih.govnih.govresearchgate.netsci-hub.se The specific reaction pathway can often be controlled by the choice of reaction partners and conditions. For example, reactions of pyrazole-containing enaminones with hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of bipyrazoles and pyrazolylisoxazoles, respectively. nih.gov Similarly, reaction with heterocyclic amines can yield fused systems like researchgate.netacs.orgmdpi.comtriazolo[4,3-a]pyrimidines. nih.gov The ability to construct such diverse frameworks underscores the importance of synthons like this compound in diversity-oriented synthesis for the discovery of new bioactive molecules. frontiersin.org

Precursor for Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Amino alcohols, a class of compounds to which this compound is related, are pivotal in the design of these chiral ligands. alfa-chemistry.com Their bifunctional nature, containing both a Lewis basic amino group and a hydroxyl group, allows them to effectively coordinate with metal centers, creating a chiral environment that can direct the stereochemical outcome of a reaction.

While specific research detailing the use of this compound as a direct precursor for chiral ligands is not extensively documented, its structural motifs suggest significant potential in this area. The primary amine can be readily functionalized to generate a wide array of Schiff bases or amides, incorporating various chiral auxiliaries. Subsequent reduction of the acrolein moiety would yield a chiral amino alcohol, a privileged scaffold in asymmetric catalysis.

The general importance of amino acid-derived ligands in metal-catalyzed reactions is well-established. mdpi.com These biomolecules are readily available and can be transformed into effective chiral ligands for transition metal catalysis. mdpi.com For instance, chiral β-amino alcohols, which can be synthesized from amino acids, serve as ligands in a multitude of asymmetric transformations. acs.org The versatility of these ligands is often enhanced by derivatization to improve their chelating ability or to increase their steric influence. alfa-chemistry.com

The application of such chiral ligands is vast, ranging from asymmetric additions to carbonyl compounds to carbon-carbon bond-forming reactions. For example, chiral ligands are instrumental in the asymmetric aza-Morita-Baylis-Hillman reaction for the synthesis of 3-substituted-3-aminooxindoles, which are important pharmaceutical building blocks. nih.gov

Contributions to Polymer and Material Chemistry

Amino alcohols play a significant role in the development of advanced polymers and materials due to their unique bifunctionality. scbt.com These compounds can act as monomers or cross-linking agents to introduce specific functionalities and properties into a polymer matrix.

One notable application of amino alcohols is in the synthesis of biodegradable and biocompatible polymers for biomedical applications. For example, a class of synthetic, biodegradable elastomeric poly(ester amide)s has been developed from networks based on an amino alcohol. nih.gov These materials exhibit favorable mechanical properties, such as low tensile Young's modulus and high reversible elongations, making them suitable for tissue engineering scaffolds. nih.gov The presence of amine groups on the polymer surface, derived from the amino alcohol monomer, provides sites for further chemical modification and functionalization. nih.gov

The dual functionality of amino alcohols allows for the creation of polymers with unique interactions and properties, enhancing material performance and stability. scbt.com They can be incorporated into various polymer architectures, including polyesters, polyamides, and polyurethanes, to tailor properties such as hydrophilicity, degradability, and mechanical strength. While direct polymerization of this compound is not a primary application, its derivative, the corresponding amino alcohol, could serve as a valuable monomer in polymer chemistry. The ability of amino alcohols to act as catalysts in certain polymerization reactions further underscores their importance in materials science. alfa-chemistry.com

Computational and Theoretical Chemistry of 3 Amino 2 Ethylacrolein

Prediction of Spectroscopic ParametersComputationally predicted spectroscopic data, such as vibrational frequencies (IR/Raman), NMR chemical shifts, or UV-Vis absorption spectra for 3-Amino-2-ethylacrolein, are not documented in the searched scientific databases.

Due to the absence of specific computational and theoretical studies on this compound, it is not possible to generate the detailed, data-driven article as requested.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NMR chemical shifts of molecules. These predictions are valuable for confirming molecular structures and understanding the electronic environment of the nuclei. For 3-aminopropenal, as an analogue for this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra.

The predicted chemical shifts are influenced by the choice of computational method and basis set. A common approach involves geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) calculations. The predicted values are typically reported in parts per million (ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Aminopropenal (Data is illustrative and based on typical values for similar structures calculated using DFT methods, as specific literature values were not available)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Aldehyde) | 9.1 - 9.5 | 185 - 195 |

| C2 | 5.0 - 5.4 | 95 - 105 |

| C3 | 7.0 - 7.5 | 150 - 160 |

| NH₂ | 5.5 - 6.5 (broad) | - |

| H on C2 | 5.0 - 5.4 | - |

| H on C3 | 7.0 - 7.5 | - |

Note: The chemical shifts for this compound would be expected to show slight variations due to the presence of the ethyl group, particularly for the C2 and C3 positions.

Vibrational Frequency Analysis (IR)

Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) spectrum of a molecule. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For 3-aminopropenal, the calculated vibrational frequencies can provide insight into the characteristic stretching and bending modes of its functional groups.

The key vibrational modes for 3-aminopropenal include the N-H stretches of the amino group, the C=O stretch of the aldehyde, and the C=C stretch of the vinyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3-Aminopropenal (Data is illustrative and based on typical values for similar structures calculated using DFT methods, as specific literature values were not available)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Experimental Range (cm⁻¹) |

| N-H Symmetric Stretch | 3400 - 3500 | 3300 - 3400 |

| N-H Asymmetric Stretch | 3500 - 3600 | 3400 - 3500 |

| C=O Stretch | 1680 - 1720 | 1650 - 1690 |

| C=C Stretch | 1600 - 1640 | 1580 - 1620 |

| N-H Bend | 1550 - 1600 | 1500 - 1550 |

Note: The presence of the ethyl group in this compound would introduce additional C-H stretching and bending vibrations.

Reactivity Descriptors and Selectivity Prediction (e.g., Fukui functions, electrophilicity index, dual descriptor)

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. These descriptors are derived from the change in electron density and energy of a molecule.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps in identifying the most nucleophilic and electrophilic sites within a molecule.

f⁺(r): Indicates the site for nucleophilic attack (where an electron is added).

f⁻(r): Indicates the site for electrophilic attack (where an electron is removed). For enaminones like this compound, the C1 (carbonyl carbon) and C3 positions are generally the most electrophilic sites, while the nitrogen atom and the C2 carbon are the most nucleophilic centers.

Electrophilicity Index (ω): This global reactivity descriptor measures the stabilization in energy when a molecule acquires an additional electronic charge from the environment. A higher value of ω indicates a greater electrophilic character. Enaminones are generally considered to be moderate to strong electrophiles.

Dual Descriptor (Δf(r)): The dual descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f⁺(r) - f⁻(r)). It provides a more refined picture of reactivity by simultaneously considering both types of attacks. A positive value of the dual descriptor indicates a site prone to nucleophilic attack, while a negative value suggests a site for electrophilic attack.

While specific calculated values for this compound are not available, the general principles of these reactivity descriptors are applicable to understanding its chemical behavior.

Conformational Analysis and Tautomeric Equilibria

Computational studies on 3-aminopropenal have shown that the molecule can exist in different conformations due to rotation around the C-C and C-N single bonds. The most stable conformers are planar, stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Tautomeric Equilibria: Enaminones can exist in equilibrium with their tautomeric forms, primarily the imine-enol form. For 3-aminopropenal, the keto-enamine form is generally found to be the most stable tautomer. The relative stability of the tautomers is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. Computational studies can predict the relative energies of these tautomers and thus the position of the tautomeric equilibrium. For this compound, the presence of the ethyl group at the C2 position would likely introduce some steric hindrance, which could slightly influence the conformational preferences and the tautomeric equilibrium compared to the parent 3-aminopropenal.

Advanced Analytical Techniques for Research and Development

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can elucidate the structural features of 3-Amino-2-ethylacrolein.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. Both ¹H and ¹³C NMR are employed to piece together the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic, vinylic, amino, and ethyl group protons. The aldehydic proton (CHO) is typically found far downfield nih.govchemicalbook.com. The coupling between adjacent protons provides connectivity information, for instance, the ethyl group will appear as a characteristic quartet and triplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups udel.edu. The carbonyl carbon of the aldehyde and the sp² carbons of the alkene bond are expected to appear in characteristic downfield regions rsc.orgoregonstate.edu.

NMR is also critical for identifying isomers, such as the (E) and (Z) geometric isomers around the C=C double bond. The magnitude of the coupling constant between the vinylic protons is often different for cis and trans isomers, allowing for their differentiation. Furthermore, purity assessment is readily achieved by integrating the signals of the target compound against any impurity signals present in the spectrum rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde | ¹H | 9.0 - 10.0 | Singlet (s) |

| Alkene (C=CH-N) | ¹H | 6.5 - 7.5 | Doublet (d) |

| Amine | ¹H | 5.0 - 8.0 | Broad singlet (br s) |

| Methylene (B1212753) (-CH₂-) | ¹H | 2.0 - 2.5 | Quartet (q) |

| Methyl (-CH₃) | ¹H | 1.0 - 1.5 | Triplet (t) |

| Carbonyl (C=O) | ¹³C | 190 - 200 | Singlet |

| Alkene (-C(Et)=) | ¹³C | 105 - 115 | Singlet |

| Alkene (=CH-N) | ¹³C | 140 - 150 | Singlet |

| Methylene (-CH₂-) | ¹³C | 15 - 25 | Singlet |

| Methyl (-CH₃) | ¹³C | 10 - 15 | Singlet |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule mdpi.com. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light mdpi.com.

For this compound, IR spectroscopy is particularly useful for identifying the strong absorptions from the polar N-H and C=O bonds. A primary amine (-NH₂) typically shows two distinct stretching bands, while the conjugated aldehyde C=O stretch appears at a lower frequency than a non-conjugated aldehyde due to resonance masterorganicchemistry.com.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C double bond, often produce strong signals in Raman spectra, which may be weak in the IR spectrum. Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups.

Table 2: Expected Vibrational Frequencies for this compound Data compiled from standard IR correlation tables. masterorganicchemistry.comorgchemboulder.comvscht.czwpmucdn.com

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amine (N-H) | Stretch | 3200 - 3500 (two bands) | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Aldehyde (C-H) | Stretch | 2720 & 2820 | Medium-Weak |

| Carbonyl (C=O) | Stretch (conjugated) | 1670 - 1690 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1650 | Medium-Variable |

| Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals ufg.br. This technique is particularly informative for compounds containing conjugated π-systems, such as this compound.

The structure of this compound contains a conjugated system (C=C-C=O) as well as non-bonding (n) electrons on the oxygen and nitrogen atoms. This allows for two primary types of electronic transitions:

π → π transition:* An electron is promoted from a π bonding orbital to a π* antibonding orbital. This transition is typically high in energy and results in a strong absorption band (high molar absorptivity, ε).

n → π transition:* An electron from a non-bonding orbital (on the oxygen or nitrogen atom) is promoted to a π* antibonding orbital. This transition is lower in energy and results in a weaker absorption band at a longer wavelength.

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift) youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. The presence of the amino group, which acts as an electron-donating auxochrome, further extends the conjugation and shifts the λmax to an even longer wavelength compared to the parent 2-ethylacrolein (B1207793) molecule.

Table 3: Possible Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Molar Absorptivity (ε) |

| π → π | π (HOMO) → π (LUMO) | High | High |

| n → π | n (O, N) → π (LUMO) | Low | Low |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry nih.govekb.eg. It is an ideal method for analyzing complex reaction mixtures to identify reactants, products, byproducts, and intermediates.

Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the hot injector port. The primary amine and aldehyde functional groups can lead to poor chromatographic peak shape and low sensitivity nih.gov. To overcome this, chemical derivatization is often employed. This process modifies the analyte to increase its volatility and thermal stability youtube.comyoutube.com. Common methods include silylation, which replaces active hydrogens on the amine group with a nonpolar trimethylsilyl (TMS) group, or acylation youtube.com.

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) nih.gov. This precision allows for the determination of a molecule's elemental formula from its exact mass, a critical step in identifying unknown compounds. For this compound (C₅H₉NO), the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimental value for confirmation.

Tandem mass spectrometry (MS/MS) coupled with HRMS is a powerful technique for elucidating fragmentation pathways nih.govunito.ityoutube.com. In an MS/MS experiment, the molecular ion of interest is isolated, fragmented through collision-induced dissociation (CID), and the masses of the resulting fragment ions are accurately measured nih.gov. By analyzing the neutral losses and the elemental formulas of the fragments, the structure of the parent molecule can be pieced together or confirmed mdpi.com. This detailed fragmentation analysis provides a high degree of confidence in the structural assignment of this compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | [C₅H₁₀NO]⁺ | 99.0813 | - |

| [M+H - H₂O]⁺ | [C₅H₈N]⁺ | 82.0657 | H₂O |

| [M+H - NH₃]⁺ | [C₅H₇O]⁺ | 83.0497 | NH₃ |

| [M+H - CO]⁺ | [C₄H₁₀N]⁺ | 72.0813 | CO |

| [M+H - C₂H₄]⁺ | [C₃H₆NO]⁺ | 72.0450 | C₂H₄ (ethylene) |

| [M+H - H₂O - CO]⁺ | [C₄H₈N]⁺ | 70.0657 | H₂O, CO |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of "this compound" by providing detailed information about its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

Due to the absence of specific experimental MS/MS data for "this compound" in the scientific literature, a plausible fragmentation pathway can be inferred based on the known fragmentation behaviors of α,β-unsaturated aldehydes, enamines, and vinylogous amides. The primary fragmentation pathways would likely involve cleavages at the C-C and C-N bonds.

Plausible Fragmentation Pattern:

The molecular ion of "this compound" would be expected to undergo initial fragmentation through several key pathways:

Loss of NH₃ (ammonia): A common fragmentation for primary amines.

Loss of CO (carbon monoxide): Characteristic of aldehydes.

Cleavage of the ethyl group: Resulting in the loss of a C₂H₅ radical.

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

These initial fragmentations would be followed by subsequent losses of small neutral molecules, leading to a characteristic MS/MS spectrum that can be used to confirm the compound's identity.

Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 99.13 | 82.12 | NH₃ | [C₅H₆O]⁺ |

| 99.13 | 71.08 | CO | [C₄H₉N]⁺ |

| 99.13 | 70.06 | C₂H₅ | [C₃H₄NO]⁺ |

| 99.13 | 55.05 | C₂H₄ + NH₃ | [C₄H₃O]⁺ |

Note: This data is hypothetical and based on general fragmentation principles.

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are indispensable for the analysis of complex mixtures containing "this compound," enabling both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound" and for resolving its enantiomers if the compound is chiral.

For purity analysis, a reversed-phase HPLC method would be suitable. The separation would be based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

To determine the enantiomeric excess of chiral "this compound," a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for the separation of a wide range of chiral amines. The choice of mobile phase, typically a mixture of a nonpolar organic solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is critical for achieving optimal separation of the enantiomers.

Hypothetical HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity B |

Note: This data is illustrative of a typical purity analysis.

Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (%) |

| (R)-enantiomer | 8.2 | 95.0 | 90.0 |

| (S)-enantiomer | 9.5 | 5.0 |

Note: This data is hypothetical and assumes a chiral compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly well-suited for monitoring reactions involving "this compound" that may produce volatile byproducts. Due to the polarity and basicity of amines, specialized GC columns are often required to achieve good peak shape and resolution.

Headspace GC-MS is a valuable approach for analyzing volatile organic compounds in a sample matrix. In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS system. This is particularly useful for detecting trace amounts of volatile products or unreacted starting materials. For the analysis of "this compound" and related volatile amines, a column with a stationary phase designed to minimize interactions with basic compounds would be optimal.

Hypothetical GC-MS Data for Volatile Product Analysis

| Retention Time (min) | Compound Identity | m/z of Major Fragments |

| 3.1 | Acrolein | 56, 55, 27 |

| 4.5 | This compound | 99, 82, 71, 70 |

| 5.8 | Diethylamine (impurity) | 73, 58, 44 |

Note: This data is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While "this compound" itself may be a liquid or a low-melting solid, its derivatives can often be crystallized and analyzed by this technique. The resulting crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The structural analysis of crystalline enamine derivatives has been reported, revealing key features such as the planarity of the enamine moiety and the influence of substituents on the molecular conformation. For derivatives of "this compound," X-ray crystallography could be used to:

Confirm the stereochemistry of chiral centers.

Elucidate the conformation of the molecule in the solid state.

Analyze intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties.

The generation of suitable crystals is a critical and often challenging step in this process.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations for 3-Amino-2-ethylacrolein

The reactivity of this compound and related enaminones can be significantly expanded through the development of novel catalytic systems. Future research will likely focus on several key areas:

Visible Light Photocatalysis: Recent advancements in visible-light-mediated reactions offer a green and efficient approach to functionalizing enaminones. sciety.orgzamann-pharma.com These methods can facilitate a variety of transformations, including C-H functionalization, C=C bond cleavage, cyclization, and multicomponent reactions under mild conditions. sciety.orgzamann-pharma.com Future work could explore the use of novel photocatalysts to drive previously inaccessible reactions of this compound, leading to the synthesis of complex molecular architectures.

Transition-Metal Catalysis: Transition-metal-catalyzed reactions, such as C–H functionalization and annulation, have proven to be powerful tools for the site-selective transformation of enaminones. whiterose.ac.uk For instance, rhodium-catalyzed annulation reactions have been used to construct diverse carbazole (B46965) frameworks. whiterose.ac.uk The exploration of new transition-metal catalysts and ligands could enable more intricate and selective modifications of the this compound core.

Asymmetric Organocatalysis: The development of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, presents an opportunity for the enantioselective synthesis of chiral derivatives of this compound. researchgate.net This approach, exemplified by the use of proline in asymmetric aldol (B89426) reactions, could be adapted to control the stereochemistry of reactions involving the enaminone scaffold. researchgate.net

Amino Acid Catalysis: Simple amino acids, such as glycine, have been shown to be effective catalysts in multicomponent reactions for the synthesis of heterocyclic compounds. pharmafeatures.com Investigating the utility of a broader range of amino acids as catalysts for transformations of this compound could lead to the discovery of environmentally benign and cost-effective synthetic methods.

The following table summarizes potential novel catalytic transformations for this compound:

| Catalytic Approach | Potential Transformations | Key Advantages |

| Visible Light Photocatalysis | C-H functionalization, Cyclization, Multicomponent reactions | Mild reaction conditions, Green chemistry |

| Transition-Metal Catalysis | C-H functionalization, Annulation, Cross-coupling | High selectivity, Access to complex structures |

| Asymmetric Organocatalysis | Enantioselective synthesis of chiral derivatives | Metal-free, Control of stereochemistry |

| Amino Acid Catalysis | Multicomponent reactions for heterocycle synthesis | Environmentally benign, Cost-effective |

Design and Synthesis of Advanced Derivatives for Specific Applications

The structural backbone of this compound serves as a versatile starting point for the design and synthesis of advanced derivatives with tailored functionalities for a range of applications.

Bioactive Molecules: The enaminone motif is a key structural feature in many biologically active compounds. By modifying the substituents on the nitrogen atom and the carbon backbone of this compound, it is possible to generate libraries of novel compounds for screening against various biological targets. For example, derivatives of related 3-aminoacroleins have been investigated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1, a potential target for new antitubercular agents. preprints.org

Heterocyclic Scaffolds: this compound and its derivatives are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, and pyrazoles. nih.govresearchgate.net These heterocyclic systems are prevalent in pharmaceuticals and agrochemicals. Future efforts will likely focus on developing one-pot, multicomponent reactions to efficiently construct complex heterocyclic derivatives from this compound.

Functional Materials: The electronic properties of the enaminone system make its derivatives interesting candidates for applications in materials science. For instance, the incorporation of chromophoric or fluorescent moieties could lead to the development of novel dyes, sensors, or imaging agents. Research into fluorescently labeled amino acids provides a template for how such functionalities could be integrated into derivatives of this compound. researchgate.net

The table below outlines potential applications for advanced derivatives of this compound:

| Application Area | Type of Derivative | Potential Function |

| Medicinal Chemistry | Bioactive small molecules | Enzyme inhibitors, Antimicrobial agents |

| Agrochemicals | Heterocyclic compounds | Herbicides, Fungicides, Insecticides |

| Materials Science | Functionalized polymers, Dyes | Sensors, Organic electronics, Imaging agents |

Integration of Machine Learning and AI in Synthetic Pathway Prediction and Optimization

Retrosynthetic Analysis: AI-driven retrosynthesis tools can analyze a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. zamann-pharma.com By training these models on vast databases of known chemical reactions, they can identify both conventional and novel synthetic routes to derivatives of this compound.

Reaction Outcome Prediction: Machine learning algorithms can be trained to predict the outcome of a chemical reaction, including the major product and potential side products, based on the starting materials, reagents, and reaction conditions. nih.gov This predictive capability can save significant time and resources by avoiding unsuccessful experiments.

Optimization of Reaction Conditions: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. sciety.orgpreprints.org This is particularly valuable for complex, multi-step syntheses of advanced derivatives of this compound.

The integration of these computational tools can accelerate the discovery and development of new synthetic methodologies for this compound and its derivatives, as summarized in the following table:

| AI/Machine Learning Application | Function | Impact on Synthesis |

| Retrosynthetic Analysis | Proposes synthetic routes to target molecules | Accelerates the design of efficient synthetic pathways |

| Reaction Outcome Prediction | Predicts the products of a chemical reaction | Reduces trial-and-error experimentation |

| Optimization of Reaction Conditions | Identifies optimal parameters for a reaction | Improves reaction yield and purity |

Development of Biomimetic Syntheses Incorporating this compound Motifs

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. researchgate.netnih.goveurekalert.org This approach can provide inspiration for the development of novel and efficient synthetic routes to natural products and their analogs that contain the this compound motif.

Enzymatic Catalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Future research could focus on identifying or engineering enzymes that can catalyze specific transformations of this compound, such as stereoselective reductions or C-C bond formations. For example, transaminases could potentially be used for the asymmetric synthesis of chiral amines from keto-derivatives of this compound. whiterose.ac.uk

Bio-inspired Cascade Reactions: Many natural products are synthesized in nature through elegant cascade reactions, where a single transformation triggers a series of subsequent reactions to rapidly build molecular complexity. adelaide.edu.au By studying the biosynthetic pathways of natural products containing enaminone-like structures, chemists can design bio-inspired cascade reactions that utilize this compound as a key building block.

Synthesis of Natural Product Analogs: The this compound scaffold can be used to synthesize analogs of natural products with improved biological activity or pharmacokinetic properties. By incorporating this motif into known bioactive scaffolds, researchers can explore new areas of chemical space and potentially discover novel therapeutic agents.

The following table highlights potential avenues for biomimetic synthesis involving this compound:

| Biomimetic Approach | Description | Potential Outcome |

| Enzymatic Catalysis | Use of isolated enzymes or whole-cell systems to perform specific chemical transformations | Enantiomerically pure derivatives, Green synthesis |

| Bio-inspired Cascade Reactions | Multi-step reactions that mimic biosynthetic pathways to rapidly build molecular complexity | Efficient synthesis of complex molecules |

| Natural Product Analogs | Incorporation of the this compound motif into known bioactive scaffolds | Novel compounds with improved therapeutic properties |

Comprehensive Mechanistic Understanding through Advanced Computational-Experimental Synergy

A deep understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the development of new and improved synthetic methods. A synergistic approach that combines advanced computational and experimental techniques will be key to achieving this.

Computational Chemistry: Quantum chemical calculations, such as density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govmdpi.com These computational studies can provide valuable insights into the factors that control the selectivity and reactivity of reactions involving this compound.

Advanced Spectroscopic Techniques: In situ spectroscopic techniques, such as NMR, IR, and mass spectrometry, can be used to monitor the progress of reactions in real-time and to identify and characterize transient intermediates. These experimental data are essential for validating the predictions of computational models.

Kinetic Studies: Detailed kinetic studies can provide quantitative information about the rates of different reaction steps and the influence of various parameters, such as catalyst loading and substrate concentration. This information is critical for optimizing reaction conditions and for elucidating complex reaction networks.

The combination of these approaches will lead to a more complete and accurate picture of the chemical reactivity of this compound, as outlined in the table below:

| Technique | Contribution to Mechanistic Understanding |

| Computational Chemistry (DFT) | Modeling of reaction pathways, transition states, and intermediates |

| Advanced Spectroscopy (NMR, IR, MS) | Real-time reaction monitoring and identification of transient species |

| Kinetic Studies | Quantitative measurement of reaction rates and elucidation of reaction networks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |